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Compound of Interest

Compound Name: D-Fructose-1-(R)-d

Cat. No.: B1161159 Get Quote

Ticket Queue: D-Fructose-1-(R)-d Anomer Analysis
Current Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Distinguishing

and

anomers of D-Fructose-1-(R)-d Reference ID: FRU-D-ISO-001

Introduction: The Analyst's Dilemma
Welcome to the Isotope Analytics Support Center. You are likely here because your NMR

spectrum of D-Fructose-1-(R)-d looks like a mixture of impurities, or you are struggling to

assign the specific anomeric form (pyranose vs. furanose,

vs.

) due to the complexity of the fructose equilibrium.

In solution, D-fructose is a "moving target," existing as a tautomeric equilibrium of five distinct

forms. The introduction of a deuterium label at C1 with (R)-stereochemistry simplifies the spin

system but requires precise interpretation of isotope effects and coupling constants. This guide

synthesizes structural causality with practical troubleshooting to help you definitively assign

your anomers.

Module 1: The Diagnostic Dashboard (Data & Shifts)
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Before troubleshooting, verify your baseline data. The deuterium label at C1 simplifies the

proton spectrum by removing one geminal coupling, but the Carbon-13 (C2) chemical shift

remains the gold standard for anomer assignment.

Reference Data: D-Fructose Tautomers in D₂O (25°C)

Tautomer
Form

Abundance
(Equilibrium)

¹³C Shift (C2 -
Anomeric)

¹H Shift (H1
Region)*

Key
Diagnostic
Feature

-D-

Fructopyranose
~70% 98.6 ppm ~3.65 ppm

Dominant form;

C2 most upfield.

-D-

Fructofuranose
~22% 102.0 ppm ~3.56 ppm

Major minor

form; C2 mid-

range.

-D-

Fructofuranose
~5% 105.1 ppm ~3.70 ppm

C2 most

downfield;

distinct H1.

-D-

Fructopyranose
< 1% 99.3 ppm N/A

Rarely observed

in standard

scans.

Open-Chain Keto < 1% 213.0 ppm (C2) ~4.25 ppm
Distinct carbonyl

signal.

*Note: ¹H shifts are for the unlabeled center of gravity. In 1-(R)-d samples, the signal intensity is

halved, and the multiplicity changes from doublet-of-doublets (geminal + long range) to a broad

singlet or triplet (H-D coupling).

Module 2: Troubleshooting Guides (Q&A Format)
Ticket #1: "My spectrum shows multiple sets of peaks. Is my sample
contaminated?"
Diagnosis: Likely Mutarotation, not contamination. Root Cause: Crystalline fructose is usually

100%
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-D-fructopyranose. Upon dissolution in water (D₂O), it slowly equilibrates into the mixture
shown in the table above.[1] Resolution Protocol:

Check the Timeline: If you dissolved the sample <15 minutes ago, the "impurity" peaks

(furanoses) will grow over time until equilibrium is reached (~2-4 hours at room temp).

Solvent Switch: To lock the sample in its crystalline form (usually

-pyranose), dissolve in DMSO-d6 immediately before acquisition. DMSO slows mutarotation
significantly compared to water.

Verification: Integrate the C2 signals. If the ratio matches ~70:22:5 (Py:Fur:Fur), your sample

is pure D-Fructose.

Ticket #2: "How do I use the (R)-d label to distinguish

vs

if the C2 shifts are ambiguous?"
Diagnosis: Ambiguity in Furanose assignment. Technical Insight: The (R)-deuterium label

creates a chiral center at C1 (CHDOH). In the furanose forms, the spatial relationship between

the remaining H1 proton and the C3-OH group differs between

and

anomers. Resolution Protocol:

NOESY/ROESY Experiment: This is the definitive test.

-Furanose: The C1-H and C3-H are on the same side of the ring (cis-relationship in the
envelope conformation). You will see a strong NOE correlation between the remaining H1
and H3.

-Furanose: The C1-H and C3-H are typically trans. The NOE will be weak or absent.

Coupling Simplification: In unlabeled fructose, H1a and H1b show a strong geminal coupling

(~12 Hz). In your 1-(R)-d sample, this large splitting is gone. Look for the remaining small

long-range coupling (
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) to H3. If the signal is a clean triplet (1:1:1), it is coupled only to the Deuterium (spin 1).

Ticket #3: "My H1 signal looks like a broad mess. I can't calculate J-
values."
Diagnosis: Deuterium Isotope Coupling & Broadening. Root Cause: Deuterium (

H) has a spin of 1. The remaining proton (H1) couples to it (

), splitting the signal into a 1:1:1 triplet. Furthermore, Deuterium has a quadrupole moment that
can cause relaxation broadening. Resolution Protocol:

Decoupling: Run a

H{

H } experiment (Proton with Deuterium decoupling) if your probe supports it. This collapses
the triplet back into a sharp singlet (or doublet if long-range coupling persists).

Process with Line Broadening: If decoupling isn't possible, apply a negative line broadening

(Gaussian window function) during processing to resolve the multiplet structure.

Use

C-HSQC: Instead of fighting the 1D proton lineshape, run an HSQC. The cross-peak will
correlate the specific H1 proton to the C1 carbon. The C1 carbon shift is also sensitive to the
anomeric form (Pyranose C1 ~64 ppm vs Furanose C1 ~63 ppm).

Module 3: Experimental Workflows (Visualization)
Workflow 1: The Mutarotation Equilibrium
Understanding the species present in your NMR tube.

β-D-Fructopyranose
(70% - Dominant)

C2: 98.6 ppm

Open Chain
(Keto Form)

(<1%)

Ring Opening

β-D-Fructofuranose
(22%)

C2: 102.0 ppmRecyclization

α-D-Fructofuranose
(5%)

C2: 105.1 ppm

Recyclization
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Click to download full resolution via product page

Caption: Dynamic equilibrium of D-Fructose in D₂O. The open-chain form acts as the

intermediate.

Workflow 2: Anomer Assignment Decision Tree
Step-by-step logic for assigning your specific peaks.

Start: Dissolve D-Fructose-1-(R)-d
in D2O (Wait 4 hrs)

Acquire 13C NMR
Check Anomeric Region (95-105 ppm)

Peak at ~98.6 ppm? Peak at ~102.0 ppm? Peak at ~105.1 ppm?

Assign: β-Pyranose
(Confirm with H1 ~3.65 ppm)

Yes

Assign: β-Furanose
(Confirm with NOE H1-H3)

Yes

Assign: α-Furanose
(Confirm: Weak/No NOE H1-H3)

Yes

Click to download full resolution via product page

Caption: Logic flow for definitive assignment of D-Fructose anomers using C13 chemical shifts.

Module 4: Standard Operating Protocol (SOP)
Protocol ID: SOP-NMR-FRU-01 Objective: Preparation of D-Fructose-1-(R)-d for Equilibrium

Analysis.

Sample Preparation:
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Weigh 10-15 mg of D-Fructose-1-(R)-d.

Dissolve in 600 µL of D₂O (99.9% D).

Critical Step: Allow the sample to sit at room temperature (25°C) for 4 hours to ensure

mutarotation equilibrium is reached. If immediate analysis is performed, the ratio of

anomers will drift during the scan, causing line broadening.

Acquisition Parameters (600 MHz equivalent):

¹H NMR: 16-32 scans, relaxation delay (d1) = 2.0s.

¹³C NMR: 512-1024 scans, power-gated decoupling. Crucial for the C2 assignment.

HSQC: Multiplicity-edited (to distinguish CH/CH3 from CH2). Note: The C1 signal will

appear as a CH (due to CHD) but with reduced intensity and potential isotope splitting in

the carbon dimension.

Data Processing:

Reference the spectrum to internal TSP (0.00 ppm) or the residual HDO peak (4.79 ppm).

Warning: Do not reference to the anomeric signal itself, as it is solvent-dependent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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